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Benzenemethanamine, N-(1-undecyldodecyl)-

Cat. No.: B12671733
CAS No.: 71550-31-7
M. Wt: 429.8 g/mol
InChI Key: SDIVGRTZBGCYQC-UHFFFAOYSA-N
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Description

Contextualization within Specialized Amine Chemistry and Long-Chain Organic Compounds

Amines, as organic derivatives of ammonia, represent a cornerstone of organic chemistry with wide-ranging applications. ontosight.aichemeo.com Benzenemethanamine, N-(1-undecyldodecyl)- falls within the sub-class of secondary amines, where the nitrogen atom is bonded to two carbon-containing groups—a benzyl (B1604629) group and a complex undecyldodecyl group. ontosight.ai The presence of the extremely long, saturated alkyl chain places this compound firmly in the category of long-chain organic compounds, which are pivotal in materials science, surfactant chemistry, and pharmacology. nih.govmdpi.com

The chemistry of such long-chain amines is often dominated by their amphiphilic nature. ontosight.ai The benzylamine (B48309) portion of the molecule constitutes a polar "head," capable of engaging in hydrogen bonding and acid-base reactions, while the 23-carbon undecyldodecyl group forms a large, nonpolar, and hydrophobic "tail." ontosight.ai This dual character suggests potential applications as a surfactant or emulsifier, capable of mediating the interaction between immiscible phases like oil and water. ontosight.ai

Structural Significance of the N-(1-undecyldodecyl) Moiety and Benzyl Amine Core

The structural composition of Benzenemethanamine, N-(1-undecyldodecyl)- is fundamental to its chemical behavior and potential utility. The benzylamine core provides a reactive site characteristic of amines, including basicity and the ability to be derivatized further. ontosight.ai The aromatic ring influences the electronic properties of the amine and provides a rigid scaffold.

The most defining feature, however, is the N-(1-undecyldodecyl) moiety. This large, branched alkyl group significantly impacts the molecule's physical properties. It is expected to confer a high degree of lipophilicity, leading to very low solubility in water and high solubility in nonpolar organic solvents. The sheer size of this alkyl chain will likely result in the compound being a waxy solid or a highly viscous liquid at room temperature, with a high boiling point and low volatility. The interaction and packing of these long alkyl chains in the solid state or in aggregates can lead to complex supramolecular structures. mdpi.com

Evolution of Research Themes Related to Benzenemethanamine Derivatives with Extensive Alkyl Substituents

Research into benzylamine derivatives has a long history, initially focusing on their roles as synthetic intermediates in the pharmaceutical and agrochemical industries. nih.govchemicalbook.com The introduction of alkyl substituents on the nitrogen atom has been a common strategy to modulate the basicity, reactivity, and biological activity of the parent benzylamine.

More recently, research involving amines with extensive alkyl substituents, like the N-(1-undecyldodecyl) group, has shifted towards new frontiers. A significant area of exploration is in the field of materials science and nanotechnology. The self-assembly properties of amphiphilic molecules are being harnessed to create structured nanomaterials such as micelles, vesicles, and liposomes. mdpi.commdpi.com These organized structures have potential applications in drug delivery, where the hydrophobic core can encapsulate therapeutic agents while the hydrophilic exterior ensures compatibility with aqueous biological environments. mdpi.comnih.gov

Furthermore, the study of long-chain amines contributes to the understanding of intermolecular forces, particularly van der Waals interactions, which are dominant in the association of the long alkyl chains. This knowledge is crucial for designing novel lubricants, phase-transfer catalysts, and surface-modifying agents. While specific research on Benzenemethanamine, N-(1-undecyldodecyl)- is not extensively published, the broader trends in the study of long-chain amphiphilic amines point towards its potential utility in these advanced applications. nih.govmdpi.com The synthesis of such molecules is typically achieved through the N-alkylation of a primary amine with an appropriate alkyl halide or via reductive amination, established methods that are being refined for greater efficiency and selectivity. acs.orgresearchgate.net

Data Tables

Table 1: Chemical Identity of Benzenemethanamine, N-(1-undecyldodecyl)-

IdentifierValue
IUPAC Name Benzenemethanamine, N-(1-undecyldodecyl)-
Synonyms N-Benzyl-1-undecyldodecylamine
Molecular Formula C30H55N
Molecular Weight 429.77 g/mol
Structure A benzyl group and a 1-undecyldodecyl group attached to a nitrogen atom
CAS Number Not available

Table 2: Estimated Physicochemical Properties of Benzenemethanamine, N-(1-undecyldodecyl)-

Note: The following data are estimated based on the chemical structure and properties of analogous long-chain amines and benzylamine derivatives, as specific experimental data for this compound is not widely available.

PropertyEstimated Value/CharacteristicRationale
Physical State Waxy solid or viscous liquidThe long C23 alkyl chain promotes strong van der Waals forces.
Boiling Point Very high (>400 °C)High molecular weight and strong intermolecular forces.
Melting Point ModerateDependent on the packing efficiency of the long alkyl chains.
Water Solubility Very lowThe large hydrophobic alkyl tail dominates the molecule. chemeo.comchemeo.com
logP (Octanol-Water Partition Coefficient) HighIndicative of high lipophilicity. chemeo.comchemeo.com
Basicity (pKb) Expected to be a weak baseSimilar to other secondary alkyl amines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H55N B12671733 Benzenemethanamine, N-(1-undecyldodecyl)- CAS No. 71550-31-7

Properties

CAS No.

71550-31-7

Molecular Formula

C30H55N

Molecular Weight

429.8 g/mol

IUPAC Name

N-benzyltricosan-12-amine

InChI

InChI=1S/C30H55N/c1-3-5-7-9-11-13-15-17-22-26-30(31-28-29-24-20-19-21-25-29)27-23-18-16-14-12-10-8-6-4-2/h19-21,24-25,30-31H,3-18,22-23,26-28H2,1-2H3

InChI Key

SDIVGRTZBGCYQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CCCCCCCCCCC)NCC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Benzenemethanamine, N 1 Undecyldodecyl and Its Analogues

Precursor Synthesis and Alkylation Strategies for N-Substituted Benzenemethanamines

The construction of the target secondary amine core relies on the formation of a crucial carbon-nitrogen bond between the benzyl (B1604629) moiety and the undecyldodecyl group. The primary strategies to achieve this are reductive amination and direct alkylation, each with distinct advantages and challenges.

Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines, as it circumvents the common issue of over-alkylation seen in direct alkylation methods. masterorganicchemistry.comlibretexts.org The process involves a two-step sequence, which can often be performed in a single pot: the formation of an imine intermediate from a primary amine and a carbonyl compound, followed by the reduction of the C=N double bond to the corresponding amine. libretexts.orgyoutube.com

For the synthesis of Benzenemethanamine, N-(1-undecyldodecyl)-, the pathway involves the reaction of Benzenemethanamine (benzylamine) with tricosan-12-one, the ketone precursor to the 1-undecyldodecyl group. The initial reaction, typically catalyzed by a trace amount of acid, forms the N-(1-undecyldodecylidene)benzenemethanimine intermediate. This imine is then reduced in situ to the target secondary amine.

A variety of reducing agents can be employed for this transformation, with the choice depending on the substrate's functional group tolerance and desired reaction conditions. masterorganicchemistry.comlibretexts.org Sodium cyanoborohydride (NaBH₃CN) is a particularly mild and chemoselective reagent that can reduce imines in the presence of more reactive carbonyl groups. masterorganicchemistry.comyoutube.com An alternative, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is also widely used and avoids the use of cyanide, which can be a concern in some applications. masterorganicchemistry.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum is another robust method. youtube.comgoogle.com

Table 1: Comparison of Reducing Agents for the Reductive Amination of Benzylamine (B48309) with Tricosan-12-one

Reducing Agent Typical Conditions Advantages Disadvantages Citations
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH ~6-7 Mild, chemoselective for imines over ketones. Toxic cyanide byproduct. masterorganicchemistry.comyoutube.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), Acetic Acid Non-toxic, effective, mild. Can be sensitive to moisture. masterorganicchemistry.com
Catalytic Hydrogenation (H₂/Pd/C) Ethanol or Methanol, H₂ atmosphere "Green" process, high yield. May reduce other functional groups (e.g., benzyl groups, double bonds). youtube.comgoogle.com
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether Powerful reducing agent. Non-selective, reacts with many functional groups, requires anhydrous conditions. libretexts.orgyoutube.com

Direct N-alkylation of a primary amine with an alkyl halide is the most straightforward conceptual approach to synthesizing a secondary amine. However, this method is often plagued by a lack of selectivity, as the secondary amine product is frequently more nucleophilic than the starting primary amine, leading to subsequent alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts as undesired byproducts. masterorganicchemistry.comresearchgate.net

To synthesize Benzenemethanamine, N-(1-undecyldodecyl)- via this route, Benzenemethanamine would be reacted with a suitable long-chain electrophile, such as 12-bromotricosane or 12-iodotricosane. To overcome the challenge of over-alkylation, specific reaction conditions and reagents have been developed to favor mono-alkylation. One effective strategy involves using cesium hydroxide (B78521) (CsOH) as a base. google.com This method has been shown to promote selective mono-N-alkylation for a variety of primary amines and alkyl bromides, yielding the secondary amine in high proportions compared to the tertiary amine. google.com The optimization of CsOH concentration is crucial for achieving high selectivity. google.com

Another advanced approach involves the use of N-aminopyridinium salts as amine synthons. acs.org This "self-limiting" alkylation strategy proceeds through a transient, highly nucleophilic pyridinium (B92312) ylide intermediate that, after alkylation, undergoes in situ depyridylation to yield the desired secondary amine without the formation of over-alkylation products. acs.org

Table 2: Strategies for Selective Mono-Alkylation of Benzenemethanamine

Method Key Reagents Typical Solvent Advantage Citation
Cesium Hydroxide Promoted Benzenemethanamine, 12-halotricosane, CsOH DMF, DMSO High yield of secondary amine, general applicability. google.com
N-Aminopyridinium Salt N-benzylaminopyridinium salt, 12-halotricosane, Cs₂CO₃ Acetonitrile Avoids over-alkylation, clean reaction. acs.org

Stereoselective Synthesis of Chiral Benzenemethanamine, N-(1-undecyldodecyl)- Derivatives

The carbon atom of the 1-undecyldodecyl group attached to the nitrogen is a stereocenter. Consequently, Benzenemethanamine, N-(1-undecyldodecyl)- can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched forms requires stereoselective methods.

Asymmetric synthesis aims to create a specific enantiomer selectively. In the context of the target molecule, this can be achieved through several strategies. One approach is the asymmetric reductive amination of tricosan-12-one with benzylamine. This involves using a chiral catalyst or a chiral hydride source to induce facial selectivity in the reduction of the prochiral imine intermediate.

Catalytic asymmetric synthesis offers an elegant solution. For instance, copper-catalyzed enantioselective reactions, such as the aza-Friedel–Crafts addition of phenols to N-sulfonyl aldimines, have been shown to produce chiral secondary benzylamines with excellent enantioselectivities (up to 99% ee). nih.gov Adapting such a catalytic system to the imine derived from tricosan-12-one could provide a direct route to the chiral product. Another powerful method involves the asymmetric deprotonation of an N-benzylamine derivative using a chiral base, such as a complex of n-butyllithium and (-)-sparteine, followed by electrophilic trapping. acs.org This methodology allows for the enantioselective functionalization at the benzylic position, providing access to chiral analogues.

Diastereoselective synthesis becomes relevant when a molecule contains two or more stereocenters. While the primary target molecule has one stereocenter, analogues can be synthesized from chiral precursors, leading to diastereomeric products. For example, if a chiral benzylamine, such as (R)- or (S)-α-methylbenzylamine, were used in a reductive amination with tricosan-12-one, the resulting imine reduction would generate a mixture of two diastereomers (e.g., (R,R) and (R,S)).

The relative ratio of these diastereomers can often be influenced by the choice of reagents and reaction conditions (substrate-controlled diastereoselection). Following the reaction, the separation of these diastereomers is typically accomplished using standard laboratory techniques such as column chromatography on silica (B1680970) gel, as diastereomers possess different physical properties. acs.org

Optimization of Reaction Conditions and Yields for Benzenemethanamine, N-(1-undecyldodecyl)- Production

Maximizing the yield and purity of the final product requires careful optimization of various reaction parameters. For both reductive amination and direct alkylation pathways, factors such as the choice of solvent, temperature, reaction time, and the nature and stoichiometry of reagents are critical.

In direct alkylation, for example, optimizing the concentration of cesium hydroxide is key to ensuring selective mono-alkylation while minimizing reaction time. google.com In reductive amination, the choice of catalyst and solvent can significantly impact efficiency. Heterogeneous catalysts like Cu/Al₂O₃ have been shown to be effective and reusable for the N-alkylation of primary amines with alcohols via a "borrowing hydrogen" pathway, which is an alternative to using aldehydes or ketones directly. researchgate.net

Recent advances in photochemical methods also offer new avenues for optimization. A deoxygenative photochemical alkylation of secondary amides has been developed, providing a streamlined, one-pot protocol to access complex α-branched secondary amines. nih.gov Applying such innovative, flow-technology-compatible methods could lead to scalable, fast, and robust processes for the synthesis of Benzenemethanamine, N-(1-undecyldodecyl)-. nih.gov

Table 3: Key Parameters for Optimization of Synthesis

Parameter Reductive Amination Direct Alkylation Rationale for Optimization
Catalyst/Base Choice of reducing agent (e.g., NaBH₃CN vs. H₂/Pd/C). Stoichiometry of base (e.g., CsOH). To control selectivity, reaction rate, and avoid side products.
Solvent Protic (e.g., Methanol) vs. Aprotic (e.g., DCE). Polar aprotic (e.g., DMF, Acetonitrile). To ensure solubility of long-chain substrates and influence reaction kinetics.
Temperature Room temperature to elevated temperatures. Room temperature to 70 °C. To balance reaction rate against potential decomposition or side reactions.
Stoichiometry Slight excess of amine or carbonyl. Slight excess of alkylating agent. To drive the reaction to completion and maximize the yield of the desired product.

Green Chemistry Principles in the Synthesis of Benzenemethanamine, N-(1-undecyldodecyl)-

The synthesis of specialty amines such as Benzenemethanamine, N-(1-undecyldodecyl)-, a secondary amine characterized by a benzyl group and a long C23 alkyl chain, is increasingly being scrutinized through the lens of green chemistry. Traditional methods for synthesizing secondary amines often involve the use of hazardous alkyl halides and generate significant waste, prompting the development of more sustainable alternatives. rug.nlrsc.org Modern synthetic strategies focus on atom economy, the use of renewable feedstocks, safer solvents, and catalytic processes that minimize energy consumption and waste production. Key green methodologies applicable to the synthesis of this long-chain secondary amine include catalytic reductive amination, the "borrowing hydrogen" or "hydrogen autotransfer" strategy, and biocatalysis.

Catalytic Reductive Amination

Catalytic reductive amination represents a highly efficient and atom-economical route for the synthesis of amines. researchgate.net This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the target amine. For the synthesis of Benzenemethanamine, N-(1-undecyldodecyl)-, this could involve two primary pathways:

The reaction of benzaldehyde (B42025) with 1-undecyldodecylamine (tricosan-12-amine).

The reaction of tricosan-12-one with benzylamine.

Green approaches to this reaction focus on replacing stoichiometric reducing agents like sodium borohydride (B1222165) with molecular hydrogen (H₂) and employing recyclable heterogeneous catalysts. researchgate.netresearchgate.net The use of H₂ as the reductant is ideal from a green chemistry perspective as the only byproduct is water.

Recent research has highlighted the efficacy of various metal catalysts in promoting reductive amination under greener conditions. Earth-abundant, non-noble metals are of particular interest. For instance, nickel-based catalysts have been shown to be effective for the amination of long-chain aliphatic alcohols, which are precursors to the required long-chain amines. acs.org A study demonstrated the successful conversion of 1-dodecanol (B7769020) to the corresponding primary amine with a 47% isolated yield using a Ni/Al₂O₃–SiO₂ catalyst. acs.org This suggests the feasibility of producing the 1-undecyldodecylamine precursor from the corresponding long-chain alcohol using similar catalytic systems.

Furthermore, copper-based heterogeneous catalysts have been utilized for the direct reductive amination of ketones and the amination of alcohols via the borrowing hydrogen strategy, achieving high conversion and selectivity (up to 95%) without the need for additives. researchgate.net Such systems are advantageous as they are often cheaper and less toxic than their noble metal counterparts.

The choice of solvent is another critical aspect of green synthesis. While many reactions are performed in organic solvents, conducting them in water or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) represents a significant improvement. rsc.org

Table 1: Heterogeneous Catalysts for Green Reductive Amination of Analogous Compounds

Catalyst SystemSubstratesProduct TypeSolventTemp (°C)Yield (%)Reference
Ni/Al₂O₃–SiO₂1-Dodecanol + aq. NH₃Primary Alkylaminet-Amyl alcohol16047 acs.org
Cu/SiO₂p-Methoxyacetophenone + AnilineSecondary AmineDioxane13083 researchgate.net
Rh/Al₂O₃Furfural + aq. NH₃Primary AmineWater80~92
Raney® NiBenzaldehyde + NH₃Primary AmineNone115>99 researchgate.net

This table presents data for reactions analogous to the synthesis of Benzenemethanamine, N-(1-undecyldodecyl)- or its precursors, illustrating the potential of these green catalytic methods.

The "Borrowing Hydrogen" Strategy

The "borrowing hydrogen" (BH) or "hydrogen autotransfer" concept is an elegant and highly atom-efficient catalytic cycle for forming C-N bonds. acs.org In this process, a catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to a transient aldehyde or ketone. rsc.org This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and releasing the final N-alkylated amine product. The only stoichiometric byproduct of this process is water, making it an exceptionally green method. rug.nl

This strategy can be directly applied to the synthesis of Benzenemethanamine, N-(1-undecyldodecyl)- by reacting benzyl alcohol with 1-undecyldodecylamine, or by reacting a long-chain alcohol like tricosan-12-ol with benzylamine. The use of alcohols as alkylating agents instead of alkyl halides avoids the formation of salt waste and utilizes more benign starting materials. rsc.org

A variety of catalysts, including those based on ruthenium, iridium, and iron, have been developed for BH reactions. rsc.orgrsc.org While noble metals like ruthenium have shown high efficiency, the development of catalysts based on earth-abundant and less toxic metals such as iron is a key research focus. rsc.org For example, (cyclopentadienone)iron carbonyl complexes have been successfully used for the N-alkylation of amines with alcohols, including the reaction of long-chain fatty alcohols to produce bio-derived surfactants. rsc.org

Microwave-assisted synthesis in water, facilitated by a Ru nanoparticle–nanomicelle catalyst, has been shown to be effective for the N-alkylation of amines with alcohols, further enhancing the green credentials of the BH process. rsc.org

Table 2: Catalytic Systems for N-Alkylation via Borrowing Hydrogen

Catalyst SystemAlcohol SubstrateAmine SubstrateSolventTemp (°C)Yield (%)Reference
[Cp*IrCl₂]₂ / K₂CO₃Benzyl alcoholAnilineToluene11097 rug.nl
(Cyclopentadienone)iron carbonyl complexFatty alcoholsα-Amino acidsToluene110High rsc.org
Ru₃(CO)₁₂ / Surfactant1-PhenylethanolAnilineWater (MW)15098 rsc.org

This table showcases the versatility of the borrowing hydrogen strategy for C-N bond formation, applicable to the synthesis of the target compound.

Biocatalytic Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach to green synthesis. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), are highly selective, and are derived from renewable sources. acs.org For the synthesis of secondary amines, several classes of enzymes are relevant, including imine reductases (IREDs) and alcohol dehydrogenases (ADHs).

A biocatalytic cascade can be envisioned for the synthesis of Benzenemethanamine, N-(1-undecyldodecyl)-. This could involve an ADH to oxidize a long-chain alcohol (e.g., tricosan-12-ol) to the corresponding ketone (tricosan-12-one). Subsequently, an IRED or a reductive aminase (RedAm) could catalyze the reductive amination of the ketone with benzylamine. acs.org This enzymatic cascade mimics the "borrowing hydrogen" strategy but operates under significantly milder and more selective conditions.

The development and engineering of robust enzymes with broad substrate scopes are critical for the industrial application of biocatalysis. Recent studies have focused on engineering imine reductases to accept structurally demanding ketones and amines, which would be essential for accommodating the bulky 1-undecyldodecyl group. researchgate.net

While direct biocatalytic synthesis of Benzenemethanamine, N-(1-undecyldodecyl)- has not been specifically reported, the principles have been demonstrated on a wide range of substrates, indicating high potential for developing a biocatalytic route. The use of enzymes can lead to products with high enantiomeric purity if a chiral center is present and the appropriate enzyme is selected.

Elaborate Spectroscopic and Structural Elucidation of Benzenemethanamine, N 1 Undecyldodecyl

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamic behavior of organic molecules in solution. For a molecule with the complexity of Benzenemethanamine, N-(1-undecyldodecyl)-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for understanding the molecule's conformational preferences.

A full assignment of the ¹H and ¹³C NMR spectra is the foundation of structural elucidation. While 1D spectra provide initial information on the chemical environments of the nuclei, 2D techniques are indispensable for unambiguously connecting the atoms within the molecular framework. wikipedia.orgyoutube.comsdsu.eduyoutube.com

¹H-¹H Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu For Benzenemethanamine, N-(1-undecyldodecyl)-, COSY would be crucial for tracing the connectivity within the benzyl (B1604629) group's aromatic protons and along the extensive undecyldodecyl chain. Cross-peaks would be expected between adjacent methylene (B1212753) (CH₂) and methine (CH) protons in the alkyl chain, allowing for a sequential walk along the carbon backbone.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons directly to the carbons to which they are attached. wikipedia.orgsdsu.eduyoutube.comugm.ac.id This is a powerful tool for assigning the ¹³C spectrum based on the more readily interpretable ¹H spectrum. For the target molecule, each proton signal (or multiplet) from the benzyl and alkyl groups would show a correlation to its corresponding carbon signal. Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks, which would be invaluable in deciphering the complex aliphatic region. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). wikipedia.orgsdsu.eduyoutube.comugm.ac.id This technique is instrumental in connecting different structural fragments of the molecule. For instance, HMBC would show correlations between the benzylic protons (C₆H₅CH₂ -N) and the carbons of the aromatic ring, as well as the carbon atom of the alkyl chain attached to the nitrogen (C-1 of the undecyldodecyl group). Similarly, correlations from the N-H proton would help to identify adjacent carbon atoms.

Based on data from analogous N-benzyl alkylamines, the following table provides predicted ¹H and ¹³C NMR chemical shifts for the key structural motifs of Benzenemethanamine, N-(1-undecyldodecyl)-.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzylic CH₂~3.8~50-55
Aromatic CH (ortho, meta, para)~7.2-7.4~127-130
N-HBroad signal, ~1.5-2.5N/A
Alkyl CH attached to N~2.5-2.7~55-60
Alkyl chain (CH₂)n~1.2-1.4~22-32
Terminal CH₃~0.9~14

This table is populated with predicted values based on the analysis of simpler N-benzylamines and long-chain alkylamines.

The long and branched undecyldodecyl chain of the title compound is expected to exhibit considerable conformational flexibility. Variable temperature (VT) NMR studies can provide insights into the dynamics of this chain. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and linewidths that correspond to different rates of conformational exchange. At lower temperatures, the rotation around C-C bonds may become slow on the NMR timescale, leading to the appearance of multiple signals for what appears as a single environment at room temperature. This can provide information about the energy barriers between different conformational states of the alkyl chain.

Mass Spectrometry for High-Resolution Structural Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For a relatively large and non-volatile molecule like Benzenemethanamine, N-(1-undecyldodecyl)-, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are most suitable.

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution. nih.gov For an amine, this would typically produce a protonated molecule, [M+H]⁺. High-resolution ESI-MS can provide a very accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, usually as a singly charged ion. MALDI is particularly useful for high molecular weight compounds and can be complementary to ESI.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information. nih.govrsc.orgresearchgate.netresearchgate.net For Benzenemethanamine, N-(1-undecyldodecyl)-, several key fragmentation pathways can be predicted based on the known fragmentation of benzylamines and long-chain alkylamines:

Benzylic Cleavage: The most characteristic fragmentation of N-benzylamines is the cleavage of the C-N bond to form a stable benzyl cation (C₇H₇⁺) at m/z 91, or a tropylium (B1234903) ion rearrangement product, which is also at m/z 91. This would be expected to be a prominent peak in the MS/MS spectrum.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom in the undecyldodecyl chain is also a highly probable fragmentation pathway. This would result in the loss of an undecyl or decyl radical, leading to the formation of a nitrogen-containing fragment ion.

Cleavage along the Alkyl Chain: Fragmentation can also occur at various points along the long alkyl chain, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group).

The following table summarizes the predicted major fragment ions in the ESI-MS/MS spectrum of Benzenemethanamine, N-(1-undecyldodecyl)-.

m/z Predicted Fragment Fragmentation Pathway
91[C₇H₇]⁺Benzylic cleavage
Varies[M - C₁₁H₂₃]⁺Alpha-cleavage of the undecyl chain
Varies[M - C₁₀H₂₁]⁺Alpha-cleavage of the dodecyl chain
Series of peaks[CnH2n+2N-CH₂-C₆H₅]⁺Cleavage along the alkyl chain

This table is populated with predicted values based on established fragmentation patterns of analogous compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and probing intermolecular interactions such as hydrogen bonding. nih.govnih.govresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of Benzenemethanamine, N-(1-undecyldodecyl)- is expected to show characteristic absorption bands for the N-H group, the C-N bond, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds. The N-H stretching vibration of a secondary amine typically appears as a single, relatively weak band in the region of 3300-3500 cm⁻¹. Hydrogen bonding can cause this peak to broaden and shift to a lower wavenumber. The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region for the alkyl-amine bond and around 1335-1250 cm⁻¹ for the aryl-amine bond. rsc.orgchemicalbook.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would be useful for observing the C-C backbone vibrations of the long alkyl chain and the symmetric breathing modes of the aromatic ring. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

The following table lists the expected characteristic vibrational frequencies for Benzenemethanamine, N-(1-undecyldodecyl)-.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch3300-3500 (weak-medium)3300-3500 (weak)
Aromatic C-H Stretch>3000>3000
Aliphatic C-H Stretch2850-2960 (strong)2850-2960 (strong)
Aromatic C=C Stretch1450-16001450-1600
N-H Bend1550-1650 (variable)Weak or absent
C-N Stretch (Aryl)1335-1250Present
C-N Stretch (Alkyl)1250-1020Present

This table is populated with characteristic frequency ranges for the specified functional groups based on established spectroscopic data.

X-ray Crystallography of Benzenemethanamine, N-(1-undecyldodecyl)- Derivatives for Solid-State Structure

A critical aspect of understanding the three-dimensional arrangement of molecules in the solid state is X-ray crystallography. However, a thorough search has yielded no published X-ray crystallographic data for Benzenemethanamine, N-(1-undecyldodecyl)- or any of its closely related long-chain N-alkyl derivatives.

The successful growth of single crystals suitable for X-ray diffraction is often challenging for molecules with long, flexible alkyl chains. These chains can introduce a high degree of conformational flexibility and disorder into the crystal lattice, hindering the formation of well-ordered crystals necessary for a successful crystallographic analysis.

In the absence of experimental data, theoretical modeling could provide insights into the likely solid-state packing and intermolecular interactions. However, without any empirical data to validate these models, such an approach would be purely speculative.

Due to the complete absence of research findings and spectroscopic data for Benzenemethanamine, N-(1-undecyldodecyl)-, the generation of detailed research findings and data tables is not feasible.

Computational and Theoretical Investigations of Benzenemethanamine, N 1 Undecyldodecyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. These methods could provide deep insights into the properties of Benzenemethanamine, N-(1-undecyldodecyl)-.

Density Functional Theory (DFT) Studies on Conformational Energetics

DFT calculations would be instrumental in exploring the conformational landscape of Benzenemethanamine, N-(1-undecyldodecyl)-. The rotation around the numerous single bonds in the undecyldodecyl chain and the benzyl (B1604629) group leads to a vast number of possible conformers. DFT studies would typically involve geometry optimization of various initial structures to identify local and global energy minima. This analysis would reveal the most stable three-dimensional arrangements of the molecule in the gas phase.

However, a diligent search of scientific literature and databases has yielded no specific studies that report on the conformational energetics of Benzenemethanamine, N-(1-undecyldodecyl)- using DFT or any other quantum chemical method.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. For Benzenemethanamine, N-(1-undecyldodecyl)-, an MEP analysis would be expected to show a region of negative potential (electron-rich) around the nitrogen atom and the π-system of the benzene (B151609) ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor) would be anticipated around the hydrogen atoms, particularly the one attached to the nitrogen.

Despite the utility of this analysis, no published studies containing an MEP map or related analysis for Benzenemethanamine, N-(1-undecyldodecyl)- could be located.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule with the size and flexibility of Benzenemethanamine, N-(1-undecyldodecyl)-, MD simulations would be essential for a thorough exploration of its vast conformational space, especially in the condensed phase. These simulations could also elucidate the influence of different solvents on the molecule's preferred conformations, for instance, how the long alkyl chain might behave in aqueous versus nonpolar environments.

Research into the self-assembly of long-chain alkylamines on surfaces and at interfaces has been conducted using MD simulations, providing insights into how these types of molecules can form organized structures. aip.orgacs.orgnih.gov However, no specific MD simulation studies focused on Benzenemethanamine, N-(1-undecyldodecyl)- are available in the public domain.

Predictive Modeling of Reactivity Pathways and Transition States

Computational chemistry allows for the predictive modeling of chemical reactions, including the identification of reaction pathways and the characterization of transition state structures and their associated energy barriers. For Benzenemethanamine, N-(1-undecyldodecyl)-, such studies could investigate reactions like N-alkylation or reactions involving the aromatic ring.

Structure-Activity Relationship (SAR) Studies for Non-Biological Properties (e.g., self-assembly tendencies)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its properties. For Benzenemethanamine, N-(1-undecyldodecyl)-, SAR studies focusing on non-biological properties would be particularly relevant. For example, by computationally modifying the length or branching of the alkyl chain, one could predict how these changes affect its tendency to self-assemble into micelles or other aggregates. The amphiphilic nature of this molecule suggests it may act as a surfactant or emulsifier. ontosight.ai Studies on other long-chain alkylamines have shown that factors like chain length and humidity can significantly influence their self-assembly behavior. aip.org

Despite the potential for such investigations, there are no specific SAR studies for the non-biological properties of Benzenemethanamine, N-(1-undecyldodecyl)- available in the reviewed literature.

While the chemical structure of Benzenemethanamine, N-(1-undecyldodecyl)- makes it an interesting candidate for a wide range of computational and theoretical investigations, there is a notable absence of such studies in publicly accessible scientific literature. The methodologies for exploring its conformational energetics, electronic properties, behavior in solution, reactivity, and structure-property relationships are well-established. However, the application of these methods to this specific compound has not been reported. Therefore, a detailed, data-rich article on the computational and theoretical investigations of Benzenemethanamine, N-(1-undecyldodecyl)- cannot be generated at this time due to the lack of primary research data.

Chemical Reactivity, Derivatization, and Transformation Mechanisms of Benzenemethanamine, N 1 Undecyldodecyl

Nucleophilic Reactivity of the Amine Nitrogen and Related Transformations

All amines possess a lone pair of electrons on the nitrogen atom, making them nucleophilic. googleapis.com The nucleophilicity of an amine is its ability to donate this electron pair to an electron-deficient center. fiveable.me Generally, the nucleophilicity of amines follows the order of secondary > primary > tertiary, although this can be influenced by steric and electronic effects. fiveable.memasterorganicchemistry.com

In the case of Benzenemethanamine, N-(1-undecyldodecyl)-, the nitrogen atom is part of a secondary amine structure. The presence of two alkyl groups (a benzyl (B1604629) group and a large 1-undecyldodecyl group) increases the electron density on the nitrogen compared to a primary amine, thus enhancing its basicity and intrinsic nucleophilicity. However, the very large and branched 1-undecyldodecyl group imposes significant steric hindrance around the nitrogen atom. This bulkiness can impede the nitrogen's ability to attack an electrophilic center, thereby reducing its effective nucleophilicity in many reactions. masterorganicchemistry.com Bulky amines are known to be less nucleophilic than their less hindered counterparts, a factor that critically dictates their reaction pathways. masterorganicchemistry.com

This balance between electronic activation and steric hindrance means that Benzenemethanamine, N-(1-undecyldodecyl)- will likely participate in nucleophilic substitution reactions, but may require more forcing conditions (e.g., higher temperatures) compared to less hindered secondary amines. tutorchase.com

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring in Specialized Scenarios

The benzyl group in Benzenemethanamine, N-(1-undecyldodecyl)- can undergo electrophilic aromatic substitution. The N-(1-undecyldodecyl)methylamino group (-CH2NHR) is an activating group and an ortho-, para-director. This is because the nitrogen's lone pair can be donated towards the ring through resonance, stabilizing the carbocation intermediate formed during the substitution. uci.edu

However, the large N-(1-undecyldodecyl) substituent introduces considerable steric bulk. This steric hindrance would likely disfavor substitution at the ortho position, leading to a higher preference for substitution at the para position. In reactions such as Friedel-Crafts alkylation or acylation, the bulky nature of the electrophile, coupled with the hindered nature of the substrate, could further influence the regioselectivity and reaction rate. uci.edu Studies on the decomposition of benzylamine (B48309) derivatives have shown that they can form benzyl cations which then participate in electrophilic aromatic substitution reactions. jst.go.jpnih.gov

Formation of Benzenemethanamine, N-(1-undecyldodecyl)- Salts and Their Properties

As a secondary amine, Benzenemethanamine, N-(1-undecyldodecyl)- is basic and readily reacts with acids to form the corresponding ammonium (B1175870) salt. spectroscopyonline.com The lone pair of electrons on the nitrogen atom accepts a proton from an acid, forming a positively charged ammonium ion, with the conjugate base of the acid as the counter-ion. spectroscopyonline.com

The general reaction is as follows: C₆H₅CH₂NH(C₂₃H₄₇) + HX → [C₆H₅CH₂NH₂(C₂₃H₄₇)]⁺X⁻

These salts are typically crystalline solids and exhibit significantly different physical properties compared to the free amine. A key property of amine salts is their increased solubility in water and other polar solvents, a characteristic leveraged in the formulation of many pharmaceuticals. spectroscopyonline.comchemicalbook.com The long, nonpolar undecyldodecyl chain, however, will still impart significant hydrophobic character to the molecule, likely resulting in surfactant-like properties where the ammonium head is hydrophilic and the long alkyl tail is lipophilic.

PropertyBenzenemethanamine, N-(1-undecyldodecyl)- (Free Amine)Benzenemethanamine, N-(1-undecyldodecyl)- Hydrochloride (Salt)
Physical State Likely an oily liquid or low-melting solidCrystalline solid
Solubility in Water LowHigher than the free amine
Solubility in Nonpolar Solvents HighLow

This table presents expected properties based on general chemical principles.

Controlled Derivatization and Functionalization Strategies

Amide Formation: Benzenemethanamine, N-(1-undecyldodecyl)- can be acylated to form a tertiary amide. This is a common transformation for primary and secondary amines, typically achieved by reacting the amine with an acylating agent like an acyl chloride or an acid anhydride. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution. fishersci.it

Due to the steric hindrance of Benzenemethanamine, N-(1-undecyldodecyl)-, the rate of this reaction may be slow. acs.org To achieve good yields, more reactive acylating agents or the use of a catalyst may be necessary. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). fishersci.it

Urea Formation: Substituted ureas can be synthesized from amines. One common method involves the reaction of an amine with an isocyanate. commonorganicchemistry.com The nucleophilic nitrogen of Benzenemethanamine, N-(1-undecyldodecyl)- would attack the electrophilic carbon of the isocyanate to form the corresponding urea. Another approach is the reaction with a carbamate, which can be particularly effective for hindered amines. bioorganic-chemistry.com Given the steric bulk, these reactions might require elevated temperatures or specific catalysts to proceed efficiently. acs.orgnih.gov

The nitrogen atom in Benzenemethanamine, N-(1-undecyldodecyl)- can be further alkylated to form a quaternary ammonium salt. This reaction, often referred to as the Menshutkin reaction, involves the treatment of the secondary amine with an alkylating agent, such as an alkyl halide. chemguide.co.uk

The reaction proceeds via an SN2 mechanism, where the amine nitrogen acts as the nucleophile. chemistrystudent.com The significant steric hindrance of the N-(1-undecyldodecyl) group would make this reaction challenging, likely requiring a reactive alkylating agent (e.g., methyl iodide) and prolonged reaction times, possibly at elevated temperatures. chemguide.co.ukresearchgate.net The product would be a tetra-substituted ammonium salt, which carries a permanent positive charge. Such compounds often exhibit properties as phase-transfer catalysts or surfactants. jcu.cz

Derivatization ReactionReagentFunctional Group FormedExpected Reactivity Considerations
Amide FormationAcyl Chloride (R-COCl)Tertiary AmideSteric hindrance may slow the reaction; may require heat or catalyst.
Urea FormationIsocyanate (R-NCO)Substituted UreaSteric hindrance can affect reaction rate.
Quaternary Ammonium Salt FormationAlkyl Halide (R'-X)Quaternary Ammonium SaltReaction is likely to be slow due to severe steric hindrance.

This table provides a summary of derivatization strategies and expected considerations based on the compound's structure.

Mechanistic Studies of Specific Reactions Involving the Compound

While no specific mechanistic studies for Benzenemethanamine, N-(1-undecyldodecyl)- have been published, the mechanisms of its key reactions can be predicted based on established organic chemistry principles.

Nucleophilic Substitution (e.g., Alkylation): The quaternization of the amine with an alkyl halide would follow an SN2 mechanism. The lone pair of the nitrogen atom would attack the electrophilic carbon of the alkyl halide, displacing the halide ion in a single, concerted step. The transition state would be highly crowded due to the bulky substituents on both the nitrogen and potentially the alkyl halide, which accounts for the expected slow reaction rate. chemguide.co.uk

Nucleophilic Acyl Substitution (Amide Formation): The reaction with an acyl chloride would proceed via a tetrahedral intermediate. The amine nitrogen attacks the carbonyl carbon of the acyl chloride, breaking the C=O π-bond and forming a tetrahedral intermediate. This intermediate then collapses, reforming the C=O double bond and expelling the chloride ion as the leaving group. A final deprotonation step by a base yields the neutral tertiary amide. fishersci.it

Addition to Carbonyls (Enamine Formation): While primary amines react with ketones and aldehydes to form imines, secondary amines like Benzenemethanamine, N-(1-undecyldodecyl)- form enamines. youtube.com The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfers to form a carbinolamine. Under acidic catalysis, the hydroxyl group is protonated and eliminated as water, forming an iminium ion. A base then removes a proton from an adjacent carbon (the α-carbon), leading to the formation of the C=C double bond of the enamine. youtube.com The significant steric hindrance of the N-(1-undecyldodecyl) group would likely influence the rate of both the initial attack and the final deprotonation step.

Applications of Benzenemethanamine, N 1 Undecyldodecyl in Materials Science and Specialized Technologies

Role as a Modulator or Component in Self-Assembled Systems

There is no available research on the role of Benzenemethanamine, N-(1-undecyldodecyl)- in self-assembled systems.

Micelle Formation and Supramolecular Architectures

No studies have been published detailing the critical micelle concentration (CMC), aggregation number, or thermodynamic parameters of micelle formation for Benzenemethanamine, N-(1-undecyldodecyl)-. Information regarding its ability to form other supramolecular structures such as vesicles or nanotubes is also absent from the scientific literature.

Langmuir-Blodgett Films and Monolayer Studies

There are no published findings on the behavior of Benzenemethanamine, N-(1-undecyldodecyl)- at interfaces, such as the air-water interface. Consequently, data on its ability to form stable Langmuir monolayers or be transferred as Langmuir-Blodgett films, including surface pressure-area isotherms and film morphology, are not available.

Utilization in Polymer Chemistry as a Monomer or Modifier

No research has been found that describes the use of Benzenemethanamine, N-(1-undecyldodecyl)- in the field of polymer chemistry.

Incorporation into Polymeric Networks

There is no information available on the polymerization of Benzenemethanamine, N-(1-undecyldodecyl)- as a monomer or its incorporation as a functional additive or cross-linking agent in polymeric networks.

Surface Modification Applications

No studies have been published that demonstrate the use of Benzenemethanamine, N-(1-undecyldodecyl)- for the surface modification of polymers or other materials. Therefore, there is no data on its effectiveness in altering surface properties such as hydrophobicity, adhesion, or biocompatibility.

Development as a Non-Ionic Surfactant or Emulsifier in Specialized Formulations

There is no evidence in the available literature of the development or characterization of Benzenemethanamine, N-(1-undecyldodecyl)- as a non-ionic surfactant or emulsifier. Data regarding its emulsifying capabilities, stability in formulations, and performance in specialized applications are not publicly accessible.

Application in Lubricant Additive Formulations for Specific Industrial Demands

There is currently no specific, publicly accessible research or data on the use of Benzenemethanamine, N-(1-undecyldodecyl)- as a lubricant additive. The unique structure of the molecule, featuring a benzyl (B1604629) group and a large, branched alkyl substituent (1-undecyldodecyl), theoretically suggests it could function as a friction modifier or anti-wear agent. The long alkyl chain would provide good solubility in hydrocarbon base oils, while the polar amine head could adsorb onto metal surfaces, forming a protective boundary film.

In the broader context of lubricant additives, nitrogen-containing compounds, such as alkyl and benzyl amines, are a well-established class of friction modifiers and anti-wear additives. These compounds are known to reduce friction and wear in engines and industrial machinery by forming a thin, sacrificial layer on interacting surfaces. However, without specific tribological data for Benzenemethanamine, N-(1-undecyldodecyl)-, any discussion of its performance characteristics, such as the coefficient of friction or wear scar diameter under specific test conditions, would be purely speculative.

Table 1: Hypothetical Performance Data for a Generic Long-Chain Amine Lubricant Additive

PropertyTest MethodTypical Performance RangePotential Role of Benzenemethanamine, N-(1-undecyldodecyl)-
Coefficient of FrictionHFRR0.05 - 0.15The polar amine group could adsorb on metal surfaces to reduce friction.
Wear Scar Diameter (mm)Four-Ball Test0.3 - 0.6The long alkyl chain could provide a durable lubricating film, minimizing wear.
Oxidation Stability (hours)RBOT200 - 500The aromatic benzyl group might influence thermal and oxidative stability.

Note: The data in this table is illustrative of typical performance for the general class of long-chain amine additives and does not represent actual tested data for Benzenemethanamine, N-(1-undecyldodecyl)-.

Potential in Organic Electronics or Optoelectronic Materials

No research has been found to indicate that Benzenemethanamine, N-(1-undecyldodecyl)- has been investigated for applications in organic electronics or optoelectronic materials. The fundamental requirements for materials in these fields include specific electronic properties, such as charge carrier mobility, and optical properties, like absorption and emission spectra.

While the compound contains a benzene (B151609) ring, which is a basic building block for many organic electronic materials, the presence of the long, insulating alkyl chain would likely hinder efficient charge transport between molecules, a critical factor for applications in organic semiconductors. The molecule does not possess the extended π-conjugated systems typically associated with organic conductors or materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Therefore, based on its chemical structure, its potential in these specialized technological fields appears limited without significant modification.

Future Research Directions and Unexplored Avenues for Benzenemethanamine, N 1 Undecyldodecyl

Integration into Advanced Functional Materials and Nanostructures

The distinct amphiphilic character of Benzenemethanamine, N-(1-undecyldodecyl)- strongly implies a capacity for self-assembly into a variety of ordered nanostructures. Such behavior is a cornerstone for the bottom-up fabrication of advanced functional materials.

Future research could explore the formation of micelles, vesicles, and Langmuir-Blodgett films. The long, branched undecyldodecyl chain is expected to play a crucial role in the packing and morphology of these assemblies. Investigations into the critical micelle concentration (CMC) in various solvents would provide fundamental insights into its self-assembly behavior. The resulting nanostructures could find applications in drug delivery, where the hydrophobic core encapsulates therapeutic agents while the hydrophilic shell ensures biocompatibility and circulation longevity.

Furthermore, the integration of this compound into polymer matrices could lead to novel composite materials with tailored properties. For instance, its incorporation could enhance the hydrophobicity or surface activity of polymers, making them suitable for specialized coatings or membranes. Research into the compatibility and interaction of Benzenemethanamine, N-(1-undecyldodecyl)- with different polymer backbones would be a critical first step.

Exploration of Novel Catalytic Roles or Ligand Design

The nitrogen atom in the benzylamine (B48309) moiety of Benzenemethanamine, N-(1-undecyldodecyl)- possesses a lone pair of electrons, making it a potential coordination site for metal ions. This opens up the possibility of its use as a ligand in catalysis.

Future studies could focus on synthesizing metal complexes with Benzenemethanamine, N-(1-undecyldodecyl)- as a ligand. The long alkyl chain could serve several purposes in a catalytic system. It could enhance the solubility of the catalyst in nonpolar solvents, facilitating homogeneous catalysis in organic media. Conversely, in biphasic catalysis, the amphiphilic nature of the ligand could enable the catalyst to reside at the interface of two immiscible liquids, potentially enhancing reaction rates. The steric bulk of the N-(1-undecyldodecyl)- group could also influence the selectivity of catalytic reactions by controlling the access of substrates to the metal center.

Moreover, the amine itself may exhibit catalytic activity. Research into its potential as an organocatalyst for various organic transformations, such as condensation or Michael addition reactions, could uncover new catalytic applications. The amphiphilic nature of the molecule could be particularly advantageous in reactions involving both polar and nonpolar reactants.

Green Synthesis and Sustainable Applications

Developing environmentally benign methods for the synthesis of chemicals is a paramount goal in modern chemistry. Future research should focus on establishing green synthetic routes to Benzenemethanamine, N-(1-undecyldodecyl)-.

Traditional methods for N-alkylation often involve harsh reagents and produce significant waste. Alternative, greener approaches could include:

Catalytic N-alkylation: Utilizing heterogeneous or homogeneous catalysts to promote the reaction of benzylamine with an appropriate undecyldodecyl-containing precursor under milder conditions. rsc.org This could involve "borrowing hydrogen" methodologies where alcohols are used as alkylating agents, with water being the only byproduct. rsc.org

Use of Bio-based Feedstocks: Investigating the possibility of deriving the benzyl (B1604629) or the alkyl portion of the molecule from renewable resources would significantly enhance its sustainability profile. nih.govlookchem.comacs.org For instance, lignin, a major component of biomass, can be a source of aromatic compounds for producing benzylamine. lookchem.comacs.org

Solvent-Free or Green Solvent Reactions: Exploring the synthesis in the absence of a solvent or in environmentally friendly solvents like water or deep eutectic solvents would reduce the environmental impact of the production process. mdpi.com

In terms of sustainable applications, the potential use of Benzenemethanamine, N-(1-undecyldodecyl)- as a corrosion inhibitor, a lubricant additive, or in water treatment processes due to its surface-active properties warrants investigation.

Advanced Characterization Techniques for Dynamic Behavior and Multiscale Assemblies

A thorough understanding of the structure-property relationships of Benzenemethanamine, N-(1-undecyldodecyl)- requires the application of advanced characterization techniques.

To elucidate the nature of its self-assembled structures, a combination of techniques would be invaluable:

Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide direct visualization of the morphology of aggregates.

Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) can yield information about the size, shape, and internal structure of micelles and vesicles in solution.

Surface-Specific Techniques: Langmuir trough experiments combined with Brewster angle microscopy or atomic force microscopy (AFM) can be used to study the behavior of this molecule at the air-water interface and in thin films.

To probe the dynamic behavior of the molecule and its assemblies, techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide insights into the molecular mobility and interactions within the self-assembled structures.

Raman Spectroscopy: Can be employed to study conformational changes and intermolecular interactions in different environments. nih.gov

X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the elemental composition and chemical states of the atoms on the surface of materials containing this compound. mdpi.com

By systematically applying these advanced characterization techniques, a comprehensive picture of the behavior of Benzenemethanamine, N-(1-undecyldodecyl)- from the molecular to the macroscopic level can be constructed, paving the way for its rational design and application in a variety of fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.